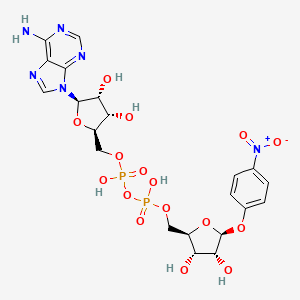

pNP-ADPr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N6O16P2 |

|---|---|

Molecular Weight |

680.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H26N6O16P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1 |

InChI Key |

POSLVNCHSVAAOL-PLEFRAQWSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

pNP-ADPr mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of pNP-ADPr

For Researchers, Scientists, and Drug Development Professionals

Abstract

para-Nitrophenyl-adenosine diphosphate ribose (this compound) is a crucial chromogenic substrate employed in the continuous colorimetric assessment of several key enzymes involved in ADP-ribosylation signaling pathways. Its mechanism of action relies on the enzymatic hydrolysis of the glycosidic bond, leading to the release of para-nitrophenol (pNP), a yellow chromophore readily quantifiable by spectrophotometry. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use in enzyme activity assays, and a summary of the kinetic data for its primary enzymatic targets. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Mechanism of Action

ADP-ribosylation is a post-translational modification where the ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD⁺) is transferred to a protein substrate. This process is critical in a multitude of cellular functions, including DNA repair, chromatin remodeling, and signal transduction.[1] The enzymes responsible for adding ADP-ribose are Poly(ADP-ribose) polymerases (PARPs), while the removal of these modifications is carried out by hydrolases such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3).[2][3][4]

This compound, also known as ADP-ribose-pNP, serves as a synthetic substrate for several of these enzymes.[4] Its core structure consists of an ADP-ribose molecule linked to a para-nitrophenyl group via a glycosidic bond. The mechanism of action is straightforward yet elegant: in the presence of a competent hydrolase, this bond is cleaved, releasing ADP-ribose and p-nitrophenol (pNP). Liberated pNP, in a solution with a pH above its pKa of 7.15, forms the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at 405 nm. The rate of pNP production is directly proportional to the enzyme's activity, allowing for a continuous and real-time measurement of the enzymatic reaction.

This colorimetric assay offers significant advantages over traditional discontinuous methods, such as those involving radioisotopes, by providing a simpler, safer, and more efficient workflow suitable for high-throughput screening (HTS) of potential enzyme inhibitors.

Enzymatic Targets of this compound

This compound is a substrate for a range of enzymes that cleave ADP-ribose moieties, most notably:

-

Poly(ADP-ribose) glycohydrolase (PARG): The primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, playing a crucial role in the reversal of PARP-mediated signaling.

-

ADP-ribosylhydrolase 3 (ARH3): An enzyme that hydrolyzes the terminal ADP-ribose from PAR chains and, importantly, removes serine-linked mono-ADP-ribosylation.

-

Poly(ADP-ribose) polymerase-1 (PARP-1), VPARP, and Tankyrase-1: While primarily known for their polymerase activity, these PARP family members can also exhibit hydrolase activity, particularly with artificial substrates like this compound.

Quantitative Data: Kinetic Parameters

The following tables summarize the reported kinetic parameters for the enzymatic hydrolysis of this compound by various enzymes. This data is essential for designing and interpreting enzyme inhibition and activity assays.

| Enzyme | K_m_ (µM) | V_max_ (nmol·min⁻¹·mg⁻¹) | Source(s) |

| PARP-1 | 151 | 1.30 | |

| Tankyrase-1 | 82 | 0.018 | |

| VPARP | 46 | 0.002 |

Table 1: Kinetic parameters of PARP family enzymes with this compound.

| Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | Source(s) |

| Human PARG | 45 ± 5 | 1.5 ± 0.1 | |

| Human ARH3 | 170 ± 20 | 0.19 ± 0.01 | |

| T. thermophila PARG | 20 ± 2 | 2.8 ± 0.1 |

Table 2: Kinetic parameters of PARG and ARH3 with this compound.

Experimental Protocols

The following are generalized protocols for performing continuous colorimetric enzyme activity assays using this compound. These should be optimized for specific experimental conditions.

General PARP-1 Activity Assay

This protocol is adapted for a 96-well plate format and is suitable for inhibitor screening.

Materials:

-

Purified PARP-1 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0

-

Activated DNA (for PARP activation)

-

96-well clear microplate

-

Absorbance microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a 5-10 mM stock solution of this compound in sterile water.

-

Dilute the this compound stock solution in Assay Buffer to a working concentration (e.g., 0.25 mM).

-

Prepare a solution of PARP-1 enzyme in Assay Buffer at the desired concentration.

-

Prepare test compounds (inhibitors) at various concentrations in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

Activated DNA

-

Test compound or vehicle control

-

PARP-1 enzyme

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiate Reaction:

-

Add the this compound working solution to each well to start the reaction. The final volume should be between 100-200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance over time) for each well.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

-

General PARG/ARH3 Activity Assay

This protocol is designed for measuring the hydrolase activity of PARG or ARH3.

Materials:

-

Purified PARG or ARH3 enzyme

-

This compound substrate

-

Assay Buffer (specific to the enzyme, a general buffer is 50 mM HEPES, 50 mM KCl, 2 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, pH 7.5)

-

96-well clear microplate

-

Absorbance microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound as described above.

-

Dilute the this compound stock in the appropriate Assay Buffer to the desired working concentration (e.g., 2-5 times the K_m_ value).

-

Prepare a solution of PARG or ARH3 enzyme in Assay Buffer.

-

Prepare test compounds if screening for inhibitors.

-

-

Assay Setup:

-

Add the following to each well:

-

Assay Buffer

-

Test compound or vehicle

-

PARG or ARH3 enzyme

-

-

Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.

-

-

Initiate Reaction:

-

Add the this compound working solution to each well.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 405 nm over time, as described for the PARP-1 assay.

-

-

Data Analysis:

-

Determine the initial reaction velocities and analyze the data as required (e.g., for inhibitor potency or enzyme kinetics).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the enzymes that interact with this compound and a generalized experimental workflow for its use.

References

The Utility of p-Nitrophenyl-Adenosine Diphosphate Ribose (pNP-ADPr) in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl-adenosine diphosphate ribose (pNP-ADPr) has emerged as a critical tool in the study of ADP-ribosylation, a pivotal post-translational modification involved in a myriad of cellular processes, including DNA repair, cell signaling, and apoptosis. This chromogenic substrate enables the continuous monitoring of several key enzymes within the ADP-ribosylation pathway, offering a straightforward and efficient method for enzymatic activity assays and high-throughput screening of potential therapeutic inhibitors. This technical guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Core Applications of this compound

This compound serves as a versatile substrate for a range of enzymes that cleave the bond between ADP-ribose and the p-nitrophenyl group. The enzymatic hydrolysis of this compound releases p-nitrophenolate, a yellow-colored compound that can be continuously monitored by measuring the absorbance at 405 nm.[1][2][3] This property makes it an ideal substrate for studying the kinetics of several important enzymes and for screening inhibitor libraries.

The primary enzymes studied using this compound include:

-

Poly(ADP-ribose) Glycohydrolase (PARG): The major enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains, playing a crucial role in the DNA damage response.[4][5]

-

ADP-ribosyl Hydrolase 3 (ARH3): An enzyme that removes serine-linked mono-ADP-ribosylation and also possesses PAR-degrading activity.

-

Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes that synthesize PAR chains. While this compound is a substrate for the reverse reaction of some PARPs, it is primarily used to characterize their hydrolytic activity or in coupled assays.

Beyond its use as an enzyme substrate, this compound has also been identified as a potent binder of viral macrodomains, such as that of SARS-CoV-2, making it a valuable tool in virology and antiviral drug discovery.

Quantitative Data: Enzyme Kinetics

The following table summarizes the reported kinetic parameters for various enzymes utilizing this compound as a substrate. This data is essential for designing and interpreting enzymatic assays.

| Enzyme | Organism/Isoform | Km (µM) | Vmax (nmol·min-1·mg-1) | Source |

| PARP-1 | Human | 151 | 1.30 | |

| Tankyrase-1 | Human | 82 | 0.018 | |

| VPARP | Human | 46 | 0.002 | |

| PARG | Human | Not specified | Not specified | |

| ARH3 | Human | Similar to O-acetyl-ADP-ribose | Not specified |

Experimental Protocols

General Protocol for Colorimetric Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of PARG, ARH3, or PARPs using this compound. Specific conditions may need to be optimized for each enzyme.

Materials:

-

Purified enzyme (PARG, ARH3, or PARP)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in the assay buffer to the desired stock concentration.

-

Dilute the enzyme to the working concentration in cold assay buffer immediately before use.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 25 µL of the this compound solution to each well.

-

To initiate the reaction, add 25 µL of the enzyme solution to each well.

-

For a negative control, add 25 µL of assay buffer without the enzyme.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for p-nitrophenolate at pH > 7 is approximately 18,000 M-1cm-1).

-

For kinetic parameter determination, perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

High-Throughput Screening (HTS) of PARG Inhibitors

The colorimetric assay using this compound is readily adaptable for HTS of enzyme inhibitors.

Workflow:

-

Compound Plating: Dispense test compounds from a chemical library into a 384-well microplate at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Enzyme Addition: Add a pre-determined concentration of the PARG enzyme to all wells and incubate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a solution of this compound to all wells.

-

Kinetic Reading: Immediately transfer the plate to a microplate reader and monitor the change in absorbance at 405 nm over time.

-

Data Analysis: Calculate the initial reaction rates for each well. Determine the percent inhibition for each compound relative to the controls. Potent inhibitors will show a significantly lower rate of p-nitrophenolate production.

Fluorescence Polarization (FP) Assay for SARS-CoV-2 Macrodomain Binding

This protocol describes a competition assay to measure the binding of this compound to the SARS-CoV-2 macrodomain.

Principle:

This assay relies on the displacement of a fluorescently labeled tracer (e.g., TAMRA-ADPr) from the macrodomain by a competing ligand (this compound). When the tracer is bound to the larger macrodomain protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competitor, the free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

Materials:

-

Purified SARS-CoV-2 Macrodomain 1 (Mac1)

-

Fluorescent tracer (e.g., TAMRA-ADPr)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

Black, low-volume 384-well microplate

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup:

-

In the wells of the microplate, add a fixed concentration of SARS-CoV-2 Mac1 and the fluorescent tracer.

-

Add serial dilutions of this compound to the wells. Include wells with no competitor (maximum polarization) and wells with no enzyme (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using the microplate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound. The IC50 represents the concentration of this compound required to displace 50% of the fluorescent tracer.

-

Signaling Pathways and Experimental Workflows

PARP1-Mediated DNA Damage Repair

The following diagram illustrates the central role of PARP1 in the DNA damage response, a pathway that is intricately regulated by PARG and ARH3.

Parthanatos: A PARP1-Dependent Cell Death Pathway

Excessive DNA damage can lead to the overactivation of PARP1, resulting in a form of programmed cell death called parthanatos. This pathway is regulated by the activity of PARG and ARH3.

Experimental Workflow for this compound Based Assays

The following diagram outlines a typical experimental workflow for utilizing this compound in research.

Conclusion

This compound is an invaluable tool for researchers in the field of ADP-ribosylation. Its utility as a colorimetric substrate provides a robust and continuous method for assaying the activity of key enzymes like PARG and ARH3, and for conducting high-throughput screening of their inhibitors. Furthermore, its application in studying viral macrodomains highlights its versatility. The detailed protocols and visual aids provided in this guide are intended to facilitate the effective implementation of this compound in a variety of research and drug development settings, ultimately contributing to a deeper understanding of the critical roles of ADP-ribosylation in health and disease.

References

The Cornerstone of ADP-Ribosylation Research: A Technical Guide to pNP-ADPr Enzymatic Assays

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of pNP-ADPr Enzymatic Assays in the Study of ADP-Ribosylation.

This in-depth guide provides a thorough examination of para-nitrophenyl-adenosine diphosphate ribose (this compound) enzymatic assays, a critical tool for investigating the activity of key enzymes in the ADP-ribosylation signaling pathway. This document outlines the fundamental principles of the assay, detailed experimental protocols for the primary "eraser" enzymes, Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosyl Hydrolase 3 (ARH3), and presents a workflow for high-throughput screening of potential inhibitors.

Introduction to ADP-Ribosylation and the Role of this compound Assays

ADP-ribosylation is a crucial post-translational modification involved in a multitude of cellular processes, most notably the DNA damage response.[1] This dynamic process is regulated by the interplay of "writer" enzymes, primarily Poly(ADP-ribose) Polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains on target proteins, and "eraser" enzymes, such as PARG and ARH3, which hydrolyze these chains.[2][3][4] The dysregulation of this pathway is implicated in various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention.

The this compound enzymatic assay provides a continuous and colorimetric method for monitoring the activity of PARG and ARH3.[2] The substrate, this compound, mimics the natural substrate of these hydrolases. Enzymatic cleavage of this compound releases para-nitrophenol (pNP), a chromophore that can be readily detected by spectrophotometry, allowing for real-time measurement of enzyme activity.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for human PARG and ARH3 with the this compound substrate, providing a baseline for experimental design and data interpretation.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Human PARG | This compound | 130 ± 20 | 1.8 ± 0.1 | --INVALID-LINK-- |

| Human ARH3 | This compound | 240 ± 30 | 3.5 ± 0.2 | --INVALID-LINK-- |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the biological context and practical application of this compound assays, the following diagrams visualize the core signaling pathway and a typical experimental workflow.

Experimental Protocols

The following sections provide detailed methodologies for conducting this compound enzymatic assays for PARG and ARH3, including a protocol for high-throughput screening of inhibitors.

PARG Activity Assay using this compound

Objective: To measure the enzymatic activity of PARG by monitoring the hydrolysis of this compound.

Materials:

-

Recombinant human PARG enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

96-well clear, flat-bottom microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of this compound in water. The final concentration in the assay will typically be in the range of the Km value (e.g., 100-300 µM).

-

Dilute the recombinant PARG enzyme in ice-cold Assay Buffer to the desired final concentration (e.g., 1-10 nM). Keep the enzyme on ice.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

For inhibitor studies, add the desired concentration of the inhibitor dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is consistent across all wells and typically ≤1%).

-

Add 25 µL of the diluted PARG enzyme solution to each well, except for the "no enzyme" control wells, to which 25 µL of Assay Buffer is added.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the this compound substrate solution to each well.

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The rate of pNP production can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNP at pH 7.5 and 405 nm is approximately 10,000 M⁻¹cm⁻¹.

-

ARH3 Activity Assay using this compound

Objective: To measure the enzymatic activity of ARH3 by monitoring the hydrolysis of this compound.

Materials:

-

Recombinant human ARH3 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT

-

96-well clear, flat-bottom microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure: The protocol for the ARH3 activity assay is analogous to the PARG assay, with the primary difference being the buffer composition and potentially the optimal enzyme and substrate concentrations.

-

Reagent Preparation:

-

Prepare the ARH3 Assay Buffer.

-

Prepare a stock solution of this compound. A final concentration around the Km (e.g., 200-500 µM) is recommended.

-

Dilute the recombinant ARH3 enzyme in ice-cold Assay Buffer to the desired final concentration (e.g., 5-20 nM).

-

-

Assay Setup, Reaction Initiation, and Data Analysis:

-

Follow steps 2, 3, and 4 as described in the PARG activity assay protocol, substituting the PARG-specific reagents with the ARH3-specific reagents.

-

High-Throughput Screening (HTS) of PARG/ARH3 Inhibitors

Objective: To identify and characterize inhibitors of PARG or ARH3 from a compound library in a high-throughput format.

Procedure:

-

Compound Plating: Use acoustic dispensing technology to transfer nanoliter volumes of library compounds into 384-well assay plates. Include appropriate controls (e.g., no inhibitor for 100% activity, a known potent inhibitor for 0% activity).

-

Reagent Dispensing: Utilize automated liquid handlers to dispense the enzyme (PARG or ARH3) and assay buffer into the compound-containing plates.

-

Pre-incubation: Allow the plates to incubate for a defined period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.

-

Reaction Initiation: Add the this compound substrate to all wells simultaneously using a liquid handler to start the enzymatic reaction.

-

Kinetic Reading: Transfer the plates to a kinetic plate reader and monitor the absorbance at 405 nm over time.

-

Data Analysis and Hit Identification: Calculate the reaction rate for each well. Determine the percent inhibition for each compound relative to the controls. Set a threshold for hit identification (e.g., >50% inhibition).

-

Hit Confirmation and Potency Determination: Cherry-pick the primary hits and perform dose-response experiments to determine their IC₅₀ values.

Conclusion

The this compound enzymatic assay is a robust, continuous, and high-throughput compatible method for studying the activity of the key ADP-ribose "eraser" enzymes, PARG and ARH3. This technical guide provides the essential quantitative data, detailed protocols, and workflow visualizations to empower researchers in their efforts to understand the intricate roles of ADP-ribosylation in cellular signaling and to accelerate the discovery of novel therapeutics targeting this critical pathway.

References

Unraveling the Hydrolysis of pNP-ADPr: A Technical Guide to Poly(ADP-ribose) Glycohydrolase (PARG) Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Poly(ADP-ribose) Glycohydrolase (PARG) activity, focusing on the hydrolysis of the chromogenic substrate p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr). This document provides a comprehensive overview of the enzymatic mechanism, detailed experimental protocols, and quantitative data to facilitate research and development in fields targeting the DNA damage response and associated therapeutic areas.

Introduction: The Critical Role of PARG in Cellular Homeostasis

Poly(ADP-ribosyl)ation (PARylation) is a crucial post-translational modification involved in a myriad of cellular processes, most notably the DNA damage response (DDR). Poly(ADP-ribose) polymerases (PARPs) synthesize long, branched chains of poly(ADP-ribose) (PAR) on target proteins, creating a scaffold to recruit DNA repair machinery. This process, however, must be transient to ensure proper cellular function.[1][2][3]

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of these PAR chains.[1] It hydrolyzes the glycosidic bonds between ADP-ribose units, playing a critical role in reversing PARylation and maintaining cellular homeostasis.[1] Dysregulation of PARG activity has been implicated in various diseases, including cancer and inflammatory conditions, making it a compelling target for therapeutic intervention.

The Enzymatic Mechanism of this compound Hydrolysis by PARG

PARG catalyzes the hydrolysis of the O-glycosidic bond between the ribose units of the PAR chain. The chromogenic substrate, p-nitrophenyl-adenosine diphosphate ribose (this compound), mimics the natural substrate, allowing for a continuous colorimetric assay to monitor PARG activity. Upon hydrolysis by PARG, this compound releases p-nitrophenol, which can be quantified spectrophotometrically.

The catalytic mechanism of PARG involves a "macrodomain" fold that contains the active site. Key catalytic residues, including two conserved glutamate residues (Glu755 and Glu756 in human PARG), are essential for the hydrolysis reaction. The proposed mechanism proceeds through a substrate-assisted catalysis, involving the formation of an oxocarbenium ion transition state.

Caption: Hydrolysis of this compound by PARG.

Quantitative Analysis of PARG Activity

The following tables summarize key quantitative data related to the enzymatic activity of PARG and the potency of its inhibitors, providing a valuable resource for comparative analysis and experimental design.

Table 1: Kinetic Parameters of PARG with this compound and Analogous Substrates

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Human PARG | TFMU-ADPr | 130 ± 20 | 1.4 ± 0.1 | |

| T. thermophila PARG | TFMU-ADPr | 80 ± 10 | 1.8 ± 0.1 |

Note: The kinetic parameters for this compound are reported to be very similar to those of the fluorescent substrate TFMU-ADPr.

Table 2: Inhibitory Constants (IC50) of Selected PARG Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |

| PDD00016133 | HeLa | Cellular (Immunofluorescence) | ~0.36 | |

| PARGi | Ovarian Cancer Cell Lines | Clonogenic Assay | 0.5 - 10 | |

| Gallotannin | Astrocytes | Oxidative Stress Assay | Not specified |

Experimental Protocols

This section provides detailed methodologies for the colorimetric assay of PARG activity using this compound.

Principle

The enzymatic activity of PARG is determined by monitoring the hydrolysis of this compound. The reaction releases the chromophore p-nitrophenol, which results in an increase in absorbance at 405 nm. The rate of this increase is directly proportional to the PARG activity.

Materials

-

Recombinant human PARG enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

96-well microplate, clear bottom

-

Microplate reader capable of measuring absorbance at 405 nm

-

PARG inhibitors (for inhibition studies)

Assay Protocol

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it on ice.

-

Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically be in the range of the Km value.

-

Dilute the recombinant PARG enzyme in ice-cold Assay Buffer to the desired concentration.

-

For inhibitor studies, prepare a serial dilution of the inhibitor in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

For inhibitor screening, add 10 µL of the inhibitor dilutions to the respective wells. For control wells, add 10 µL of Assay Buffer.

-

Add 20 µL of the diluted PARG enzyme solution to all wells except for the blank (no enzyme control).

-

Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for a total of 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Caption: Workflow for a this compound based PARG assay.

PARG in the DNA Damage Response Signaling Pathway

PARG plays a pivotal role in the single-strand break repair (SSBR) pathway. Following DNA damage, PARP-1 is recruited to the site of the break and synthesizes PAR chains. These chains act as a scaffold to recruit other DNA repair factors, such as XRCC1. PARG is then responsible for hydrolyzing these PAR chains, allowing for the disassembly of the repair complex and the completion of the repair process. Inhibition of PARG leads to the persistent accumulation of PAR, which can be cytotoxic, particularly in cancer cells with existing DNA repair deficiencies.

Caption: PARP/PARG signaling in SSBR.

Conclusion

The hydrolysis of this compound by PARG provides a robust and continuous method for studying the activity of this crucial enzyme. This technical guide offers a comprehensive resource for researchers, providing the necessary theoretical background, quantitative data, and detailed experimental protocols to investigate PARG function and to screen for novel inhibitors. A deeper understanding of PARG enzymology is paramount for the development of innovative therapeutic strategies targeting the DNA damage response and other PARG-mediated cellular pathways.

References

pNP-ADPr: A Chromogenic Substrate for Probing ADP-ribosyl Hydrolase Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ADP-ribosylation is a critical post-translational modification that regulates a vast array of cellular processes, including DNA repair, signal transduction, and chromatin remodeling. The dynamic nature of this modification is maintained by the interplay of ADP-ribosyltransferases (ARTs or PARPs) and ADP-ribosyl hydrolases. Understanding the activity of these hydrolases is paramount for elucidating their biological roles and for the development of therapeutic inhibitors. This technical guide provides a comprehensive overview of p-nitrophenyl-ADP-ribose (pNP-ADPr), a chromogenic substrate designed for the continuous monitoring of specific ADP-ribosyl hydrolase activity. We present detailed experimental protocols for its use with Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), summarize key quantitative data, and provide visualizations of relevant signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of ADP-ribosylation.

Introduction to this compound and ADP-ribosyl Hydrolases

ADP-ribosylation is the transfer of ADP-ribose from NAD+ onto target molecules, a reaction catalyzed by ADP-ribosyltransferases. This modification can exist as a single unit (mono-ADP-ribosylation or MARylation) or as a polymer (poly-ADP-ribosylation or PARylation). The removal of these modifications is carried out by a diverse family of ADP-ribosyl hydrolases, which exhibit distinct substrate specificities.

-

Poly(ADP-ribose) glycohydrolase (PARG): The primary enzyme responsible for the degradation of poly(ADP-ribose) chains. It possesses both endo- and exoglycosidic activities, breaking down the polymer into free ADP-ribose.[1][2]

-

ADP-ribosyl hydrolase 1 (ARH1): Specifically cleaves the N-glycosidic bond of mono-ADP-ribosyl-arginine.[3][4][5]

-

ADP-ribosyl hydrolase 3 (ARH3): A versatile hydrolase that can degrade poly(ADP-ribose) and also remove mono-ADP-ribosylation from serine residues.

-

Terminal ADP-ribose protein glycohydrolase 1 (TARG1): Hydrolyzes mono-ADP-ribose linked to aspartate and glutamate residues.

The development of specific assays to measure the activity of these hydrolases is crucial for both basic research and drug discovery. This compound is a synthetic substrate that mimics the ribose-ribose linkage in poly(ADP-ribose). Upon enzymatic cleavage by a suitable hydrolase, it releases p-nitrophenol (pNP), a chromophore that can be continuously monitored by measuring the absorbance at 405 nm. This allows for a real-time, quantitative assessment of enzyme activity.

Based on their substrate specificities, this compound is a suitable substrate for PARG and ARH3, which cleave the ribose-ribose bonds within PAR chains. In contrast, it is not an appropriate substrate for ARH1 and TARG1, which are specific for ADP-ribose linked to particular amino acid side chains.

Quantitative Data: Kinetic Parameters of Hydrolases with this compound

The following table summarizes the kinetic parameters of human PARG and ARH3 for the hydrolysis of this compound. This data is essential for designing and interpreting enzymatic assays.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Human PARG | This compound | 240 ± 30 | 1.8 ± 0.1 | 7,500 |

| Human ARH3 | This compound | 210 ± 20 | 0.20 ± 0.01 | 950 |

Data adapted from Drown et al., Cell Chem Biol. 2018.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is a crucial prerequisite for its application. While a full synthetic scheme is beyond the scope of this guide, the general strategy involves the chemical synthesis of a p-nitrophenyl glycoside of ribose, followed by phosphorylation and coupling to AMP to form the final ADP-ribose conjugate. For researchers interested in synthesizing this compound, consulting specialized organic chemistry literature on nucleotide synthesis is recommended. Commercial sources for this compound are also available.

General Workflow for a Continuous Hydrolase Assay using this compound

The following diagram illustrates the general workflow for measuring ADP-ribosyl hydrolase activity using this compound.

Detailed Protocol for PARG Activity Assay

Materials:

-

Recombinant human PARG

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of kinetic measurements at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in water. Store at -20°C.

-

Dilute recombinant PARG to a working concentration (e.g., 10 nM) in Assay Buffer. Keep on ice.

-

Prepare a range of this compound concentrations (e.g., 0-1000 µM) by diluting the stock solution in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the desired concentration of this compound solution.

-

If testing inhibitors, add the inhibitor solution at this step and adjust the buffer volume accordingly.

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

-

Initiate Reaction:

-

Initiate the reaction by adding 50 µL of the diluted PARG enzyme solution to each well.

-

The final reaction volume will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of pNP production can be calculated using the Beer-Lambert law (ε of pNP at pH 7.5 is ~10,000 M⁻¹cm⁻¹).

-

For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

For inhibitor studies, calculate the percent inhibition at each inhibitor concentration and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Detailed Protocol for ARH3 Activity Assay

The protocol for the ARH3 activity assay is very similar to that for PARG, with potential minor adjustments to the buffer composition and enzyme concentration.

Materials:

-

Recombinant human ARH3

-

This compound

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of kinetic measurements at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in water. Store at -20°C.

-

Dilute recombinant ARH3 to a working concentration (e.g., 50 nM) in Assay Buffer. Keep on ice.

-

Prepare a range of this compound concentrations (e.g., 0-1000 µM) by diluting the stock solution in Assay Buffer.

-

-

Assay Setup, Reaction Initiation, Data Acquisition, and Data Analysis:

-

Follow steps 2-5 as described in the PARG protocol (Section 3.3). Note that due to the lower kcat of ARH3, a higher enzyme concentration or longer reaction time may be necessary to achieve a robust signal.

-

Signaling Pathways Involving ADP-ribosyl Hydrolases

The reversal of ADP-ribosylation is a key regulatory step in many cellular processes, most notably the DNA damage response. The following diagrams illustrate the roles of different hydrolases in these pathways.

Overview of ADP-ribosylation Reversal

This diagram provides a simplified overview of the major ADP-ribosylation "eraser" enzymes and their primary substrates.

Role of Hydrolases in the DNA Damage Response

This diagram illustrates the specific roles of PARG and ARH3 in the context of the DNA damage response (DDR).

Conclusion

This compound serves as a valuable tool for the continuous colorimetric monitoring of PARG and ARH3 activity. Its use in a high-throughput format can greatly facilitate the screening and characterization of inhibitors for these important enzymes. Understanding the distinct substrate specificities of the broader family of ADP-ribosyl hydrolases is essential for selecting the appropriate assay and for interpreting experimental results. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of ADP-ribosylation and its role in health and disease. Further development of chromogenic or fluorogenic substrates for other hydrolases like ARH1 and TARG1 will be instrumental in advancing our understanding of the complete ADP-ribosylome.

References

- 1. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–function analyses reveal the mechanism of the ARH3-dependent hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino acid specific ADP-ribosylation: substrate specificity of an ADP-ribosylarginine hydrolase from turkey erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ARH Family of ADP-Ribose-Acceptor Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ARH Family of ADP-Ribose-Acceptor Hydrolases [mdpi.com]

The Core Principles of Colorimetric Enzyme Assays Utilizing p-Nitrophenyl-ADP-Ribose: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation for colorimetric enzyme assays employing the chromogenic substrate, p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr). This continuous assay is a valuable tool for studying the activity of key enzymes involved in ADP-ribosylation signaling, a critical cellular process implicated in DNA repair, genome stability, and cell death.

Core Principles of the this compound Colorimetric Assay

The this compound assay is a continuous, spectrophotometric method designed to measure the enzymatic activity of ADP-ribosyl hydrolases. The foundational principle of this assay lies in the enzymatic cleavage of a synthetic substrate, this compound. This substrate mimics the natural poly(ADP-ribose) (PAR) structure, specifically the ribose-ribose glycosidic bonds.

The enzymatic reaction releases p-nitrophenol (pNP), a chromophore that is yellow in solution and exhibits a distinct absorbance maximum at approximately 405-410 nm under alkaline conditions.[1] The rate of pNP production is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements. This continuous monitoring offers a significant advantage over discontinuous methods that rely on radioisotopes or antibodies.[2][3]

The primary enzymes studied using this assay are Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), which are the primary "erasers" in the ADP-ribosylation signaling cascade.[2][3]

The ADP-Ribosylation Signaling Pathway in DNA Damage Response

ADP-ribosylation is a dynamic post-translational modification where ADP-ribose moieties are transferred from nicotinamide adenine dinucleotide (NAD+) to target proteins. This process is orchestrated by "writer" enzymes, primarily the Poly(ADP-ribose) polymerases (PARPs), and reversed by "eraser" enzymes, the ADP-ribosyl hydrolases like PARG and ARH3.

In the context of DNA damage, PARP1 acts as a DNA damage sensor. Upon detecting a DNA strand break, PARP1 is activated and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. These PAR chains serve as a scaffold to recruit DNA repair proteins to the site of damage, facilitating the repair process.

The PAR signal is transient and is rapidly degraded by PARG and ARH3. PARG is the primary hydrolase responsible for degrading the bulk of the PAR polymer, acting as both an endo- and exoglycosidase to release PAR fragments and ADP-ribose. However, PARG cannot cleave the final ADP-ribose unit linked to the protein. ARH3 can also degrade PAR chains and, importantly, can cleave the final protein-proximal ADP-ribose, particularly from serine residues, thus completing the removal of the modification. The coordinated action of PARG and ARH3 is crucial for regulating the PAR signal and ensuring proper DNA damage response and genome stability.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified recombinant human PARG or ARH3.

-

Substrate: p-Nitrophenyl-ADP-ribose (this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT. The optimal buffer composition may vary depending on the specific enzyme and experimental goals.

-

Stop Solution (for endpoint assays): 0.1 M NaOH.

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.

-

96-well plates: Clear, flat-bottom plates are suitable for this assay.

Standard Assay Protocol for Enzyme Activity Measurement

-

Prepare Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in water or assay buffer).

-

Prepare a working solution of the enzyme in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Set up the Reaction:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add the this compound substrate to each well to initiate the reaction. The final substrate concentration should be optimized based on the enzyme's Michaelis constant (Km). For routine activity assays, a substrate concentration of 5-10 times the Km is often used.

-

-

Monitor the Reaction:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

Protocol for Inhibitor Screening

-

Prepare Reagents:

-

Prepare stock solutions of inhibitor compounds in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitors in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1% DMSO).

-

-

Set up the Reaction:

-

Add the assay buffer, enzyme, and inhibitor solution to the appropriate wells. Include a "no inhibitor" control (vehicle control) and a "no enzyme" control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the reaction temperature to allow for inhibitor binding.

-

-

Initiate and Monitor the Reaction:

-

Follow steps 3 and 4 from the standard assay protocol to initiate and monitor the reaction.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

Plot the absorbance at 405 nm versus time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/Δt).

-

-

Convert Absorbance to Product Concentration:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation.

-

A = Absorbance

-

ε = Molar extinction coefficient of p-nitrophenol (at alkaline pH, ε ≈ 18,000 M⁻¹cm⁻¹)

-

c = Concentration of p-nitrophenol

-

l = Path length of the light in the well (for a 96-well plate, this needs to be determined or a standard curve used)

-

-

-

Calculate Specific Activity:

-

Specific Activity (µmol/min/mg) = (Rate of product formation (µmol/min)) / (Amount of enzyme in the reaction (mg))

-

-

Determine Inhibitor Potency (IC₅₀):

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Quantitative Data

The following tables summarize key quantitative data obtained from studies utilizing this compound and related substrates for PARG and ARH3.

Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |

| Human ARH3 | This compound | 3.2 ± 0.6 | 1.7 ± 0.1 | |

| T. thermophila PARG | This compound | 210 ± 10 | 16.9 ± 0.5 | |

| Human PARG | TFMU-ADPr* | 66.2 ± 15 | 0.84 ± 0.05 |

*Note: TFMU-ADPr is a fluorogenic substrate with similar kinetic properties to this compound. Direct kinetic data for human PARG with this compound was not available in the reviewed literature.

Inhibitor IC₅₀ Values

| Enzyme | Inhibitor | IC₅₀ | Assay Type | Reference |

| ARH3 | ADP-HPD | 529 nM | Fluorogenic | |

| PARG | PDD00017273 | >100 µM | Fluorogenic | |

| PARG | Exemplified Compound | >150 µM (selectivity over ARH3) | TR-FRET |

Conclusion

The this compound colorimetric enzyme assay provides a robust, continuous, and non-radioactive method for characterizing the activity of ADP-ribosyl hydrolases, particularly PARG and ARH3. Its application is crucial for basic research into the roles of these enzymes in cellular signaling and for the high-throughput screening of potential inhibitors in drug discovery programs. A thorough understanding of the assay's principles and a meticulous experimental approach are essential for generating reliable and reproducible data.

References

Methodological & Application

Application Notes and Protocols for PARG Activity Measurement using the pNP-ADPr Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains. These PAR chains are synthesized by Poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage and act as a scaffold to recruit DNA repair proteins. The timely removal of PAR by PARG is crucial for the completion of DNA repair and cell survival. Dysregulation of PARG activity has been implicated in various diseases, including cancer, making it an attractive target for drug development.

This document provides a detailed protocol for a continuous colorimetric assay to measure PARG activity using the chromogenic substrate para-nitrophenyl-ADP-ribose (pNP-ADPr). This assay offers a simple and robust method for determining PARG kinetic parameters and for high-throughput screening of PARG inhibitors.

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of the glycosidic bond in this compound by PARG. This reaction releases para-nitrophenol (pNP), a chromophore that can be detected by measuring the increase in absorbance at 405 nm. The rate of pNP production is directly proportional to the PARG enzyme activity. This continuous assay format allows for real-time monitoring of the enzymatic reaction.

Signaling Pathway of PARG in DNA Damage Response

In response to DNA damage, PARP1 is recruited to the site of the lesion and synthesizes long, branched chains of poly(ADP-ribose) on itself and other acceptor proteins. These PAR chains serve as a signaling platform to recruit DNA repair factors, such as XRCC1. PARG is then responsible for hydrolyzing these PAR chains, allowing for the disassembly of the repair machinery and the completion of the repair process.

Experimental Workflow

The following diagram outlines the major steps involved in performing the this compound PARG activity assay.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound PARG assay.

Table 1: Kinetic Parameters of Human PARG with this compound

| Parameter | Value | Unit |

| Km | 100 - 300 | µM |

| Vmax | Variable | µmol/min/mg |

Note: Vmax is dependent on the specific activity of the enzyme preparation.

Table 2: IC50 Values of Known PARG Inhibitors

| Inhibitor | IC50 | Unit |

| PDD00017273 | 10 - 50 | nM |

| Tannic Acid | 20 - 100 | nM |

Experimental Protocols

Materials and Reagents

-

Recombinant Human PARG enzyme

-

This compound substrate

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

NaCl (Sodium Chloride)

-

MgCl2 (Magnesium Chloride)

-

DTT (Dithiothreitol)

-

BSA (Bovine Serum Albumin)

-

DMSO (Dimethyl Sulfoxide)

-

Known PARG inhibitor (e.g., PDD00017273) for control

-

384-well, clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 405 nm and temperature control

Assay Buffer Preparation

Prepare the assay buffer with the following components:

-

50 mM HEPES, pH 7.5

-

50 mM NaCl

-

5 mM MgCl2

-

1 mM DTT

-

0.1 mg/mL BSA

Store the assay buffer at 4°C. Add DTT fresh before each experiment.

Protocol for Determining PARG Enzyme Kinetics

-

Prepare Substrate Dilutions: Prepare a series of this compound dilutions in assay buffer ranging from 0 to 1000 µM.

-

Prepare Enzyme Dilution: Dilute the recombinant human PARG enzyme in assay buffer to a final concentration of 1-5 nM. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

-

Assay Plate Setup:

-

Add 5 µL of each this compound dilution to the wells of a 384-well plate.

-

Add 40 µL of assay buffer to each well.

-

Add 5 µL of diluted PARG enzyme to initiate the reaction. The final reaction volume is 50 µL.

-

Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.

-

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Convert the change in absorbance per minute to the rate of pNP production using the molar extinction coefficient of pNP at pH 7.5 (ε = 10,500 M-1cm-1, path length corrected for the volume in the microplate well).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Protocol for PARG Inhibitor Screening

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds and a known PARG inhibitor (e.g., PDD00017273) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare Substrate and Enzyme: Prepare this compound at a concentration equal to its Km value (or a concentration determined to be optimal for screening) in assay buffer. Dilute the PARG enzyme in assay buffer to a concentration that gives a robust signal within the linear range.

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compounds or control inhibitor to the wells of a 384-well plate.

-

Add 40 µL of diluted PARG enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

-

Initiate Reaction and Measure: Add 5 µL of the this compound substrate solution to each well to start the reaction. Immediately begin kinetic measurement of absorbance at 405 nm at 37°C for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Application Notes and Protocols for the Use of pNP-ADPr in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl-ADP-ribose (pNP-ADPr) is a valuable chromogenic substrate for the continuous in vitro measurement of ADP-ribosyl-acceptor hydrolase activity. This application note provides detailed protocols for utilizing this compound in a 96-well plate format to assay enzymes such as Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG). The assay is based on the enzymatic cleavage of this compound, which releases p-nitrophenol (pNP). The resulting yellow color can be quantified by measuring the absorbance at 405 nm, providing a direct and continuous measure of enzyme activity. This format is particularly well-suited for high-throughput screening (HTS) of potential enzyme inhibitors.[1][2]

The this compound-based continuous assay offers significant advantages over traditional discontinuous methods that often rely on radioactivity or antibodies, enabling efficient screening of compound libraries and detailed kinetic analysis of enzyme inhibitors.[2]

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the bond between ADP-ribose and the p-nitrophenyl group by an ADP-ribosyl-acceptor hydrolase. The liberated p-nitrophenol is a chromophore with a significant absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the enzyme's activity.

Caption: Principle of the this compound colorimetric assay.

Signaling Pathways

PARP1 Signaling in DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair.

Caption: PARP1 signaling pathway in response to DNA damage.

PARG in the Reversal of PARylation

Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of PAR chains, reversing the action of PARPs.[3] PARG hydrolyzes the glycosidic bonds between ADP-ribose units, degrading the PAR polymers and releasing free ADP-ribose. This process is crucial for recycling PARP1 and other modified proteins, allowing them to participate in subsequent rounds of DNA repair and maintaining cellular homeostasis.

Caption: Function of PARG in reversing protein PARylation.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Recombinant human PARP1 or PARG enzyme

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

Enzyme Dilution Buffer: Assay Buffer

-

Inhibitor compounds (e.g., Olaparib for PARP1, PDD00017273 for PARG)

-

DMSO (for dissolving inhibitors)

Experimental Workflow

The general workflow for conducting the this compound assay in a 96-well plate format is outlined below.

Caption: General workflow for the this compound assay.

Protocol 1: PARP1 Inhibition Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in water.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 500 µM for a final concentration of 250 µM).

-

Prepare serial dilutions of the PARP1 inhibitor (e.g., Olaparib) in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%). Include a vehicle control (DMSO without inhibitor).

-

Dilute recombinant PARP1 enzyme in Enzyme Dilution Buffer to a 2X final concentration (e.g., 20 nM for a final concentration of 10 nM).

-

-

Assay Procedure:

-

Add 50 µL of the inhibitor serial dilutions or vehicle control to the wells of a 96-well plate.

-

Add 25 µL of the 2X PARP1 enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the 2X this compound working solution to each well, bringing the total volume to 100 µL.

-

Immediately start measuring the absorbance at 405 nm in a microplate reader at 37°C. Take readings every 60 seconds for 30-60 minutes.

-

Protocol 2: PARG Inhibition Assay

-

Reagent Preparation:

-

Follow the same steps for preparing the this compound stock and working solutions as in the PARP1 assay.

-

Prepare serial dilutions of a PARG inhibitor (e.g., PDD00017273) in Assay Buffer with a constant final DMSO concentration.

-

Dilute recombinant PARG enzyme in Enzyme Dilution Buffer to a 2X final concentration (e.g., 40 nM for a final concentration of 20 nM).

-

-

Assay Procedure:

-

The assay procedure is identical to the PARP1 inhibition assay, with the substitution of the PARG enzyme and inhibitor.

-

Add 50 µL of the inhibitor serial dilutions or vehicle control to the wells.

-

Add 25 µL of the 2X PARG enzyme solution to each well.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction with 25 µL of the 2X this compound working solution.

-

Measure the absorbance at 405 nm kinetically at 37°C.

-

Data Presentation and Analysis

Enzyme Kinetics

The this compound substrate can be used to determine the kinetic parameters of various ADP-ribosylating enzymes.

| Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| PARP-1 | 151 | 1.30 |

| Tankyrase-1 | 82 | 0.018 |

| VPARP | 46 | 0.002 |

| Table 1: Kinetic parameters for various enzymes with this compound as a substrate.[2] |

Inhibitor Potency (IC50)

The potency of inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).

| Enzyme | Inhibitor | IC50 (nM) |

| PARP1 | Olaparib | ~5 |

| PARP1 | Rucaparib | ~1 |

| PARP1 | Talazoparib | ~1 |

| PARG | PDD00017273 | ~16 |

| Table 2: Representative IC50 values for PARP and PARG inhibitors. Note: IC50 values can vary depending on assay conditions. |

Data Analysis Workflow

-

Calculate the Rate of Reaction:

-

For each well, plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. The rate is expressed in ΔAbs/min.

-

-

Convert Absorbance to Molar Concentration:

-

Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to µmol/min.

-

A = Absorbance

-

ε = Molar extinction coefficient of p-nitrophenol at pH 8.0 (18,300 M⁻¹cm⁻¹)

-

c = Concentration (M)

-

l = Path length of the light in the well (cm). This needs to be determined for the specific microplate and volume used.

-

-

-

Determine Percent Inhibition:

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

-

V_inhibitor = Rate of reaction in the presence of the inhibitor.

-

V_vehicle = Rate of reaction in the presence of the vehicle control.

-

-

-

Calculate IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Signal | Spontaneous hydrolysis of this compound. | Prepare fresh this compound solutions. Ensure the pH of the assay buffer is not too high. |

| Contaminated reagents. | Use high-purity water and reagents. Filter-sterilize buffers. | |

| Low Signal or No Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control. |

| Incorrect assay conditions. | Optimize pH, temperature, and buffer components for the specific enzyme. | |

| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in each well. |

| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |

| Precipitation of Compounds | Low solubility of test compounds. | Decrease the final concentration of the compound. Increase the final DMSO concentration (ensure it does not affect enzyme activity). |

References

- 1. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Determining Enzyme Kinetics with pNP-ADPr Substrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological pathways and is a cornerstone of drug discovery. A crucial aspect of this research is the availability of reliable and efficient assays to measure enzyme activity. This document provides detailed application notes and protocols for determining enzyme kinetics using the chromogenic substrate p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr). This substrate is particularly valuable for the continuous spectrophotometric monitoring of certain ADP-ribosyl hydrolases, offering a straightforward and quantitative method to assess their activity and inhibition.

Principle of the Assay

The this compound substrate is an analog of ADP-ribose where the anomeric carbon is linked to a p-nitrophenyl group. Certain enzymes, particularly ADP-ribosyl glycohydrolases, can hydrolyze this bond. The enzymatic cleavage of this compound releases p-nitrophenol (pNP), a chromophore that absorbs light at 405 nm. The rate of the enzymatic reaction can, therefore, be continuously monitored by measuring the increase in absorbance at this wavelength. This direct and real-time measurement allows for the precise determination of initial reaction velocities, which are essential for calculating key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Applications

The this compound substrate is primarily utilized for the kinetic analysis of the following enzyme families:

-

Poly(ADP-ribose) Glycohydrolases (PARGs): These enzymes are critical regulators of cellular processes such as DNA repair and cell death through their degradation of poly(ADP-ribose) (PAR) chains.[1][2]

-

ADP-ribosyl Hydrolase 3 (ARH3): This enzyme also participates in the degradation of PAR and has been implicated in oxidative stress-induced cell death.[1][2]

While this compound is a direct substrate for hydrolases like PARG and ARH3, its application for Poly(ADP-ribose) Polymerases (PARPs) is indirect. PARPs are responsible for the synthesis of PAR, not its degradation. Therefore, a direct kinetic assay for PARP activity using this compound is not feasible. However, this compound can be employed in coupled assays for screening PARP inhibitors. In such a setup, PARP activity is linked to a subsequent reaction where a hydrolase degrades a product, and the inhibition of the overall pathway is measured.

Signaling Pathway Context: DNA Damage Response

PARP, PARG, and ARH3 are key players in the cellular response to DNA damage. Upon DNA strand breaks, PARP enzymes are activated and synthesize long chains of poly(ADP-ribose) on themselves and other nuclear proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery. PARG and ARH3 reverse this process by hydrolyzing the PAR chains, thus regulating the duration and intensity of the DNA damage signal.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for human PARG and ARH3 determined using the this compound substrate. This data is essential for comparative studies and for designing experiments with appropriate substrate concentrations.

| Enzyme | Km (µM) | Vmax (relative units) | Reference |

| Human PARG | 130 ± 20 | 1.0 | [1] |

| Human ARH3 | 40 ± 10 | 0.8 |

Experimental Protocols

Protocol 1: Determining Kinetic Parameters for PARG and ARH3 using this compound

This protocol outlines the steps for a continuous spectrophotometric assay to determine the Michaelis-Menten kinetics of PARG or ARH3.

Materials:

-

Purified recombinant human PARG or ARH3 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl2

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm with kinetic reading capabilities

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of this compound in the assay buffer. The final concentration will depend on the desired range for the kinetic assay (typically spanning from 0.1 to 10 times the expected Km).

-

Prepare a working solution of the enzyme (PARG or ARH3) in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

-

Set up the Assay Plate:

-

Add assay buffer to each well of the 96-well plate.

-

Add varying concentrations of the this compound substrate to the wells. It is recommended to perform each concentration in triplicate.

-

Include a "no enzyme" control for each substrate concentration to measure the rate of non-enzymatic hydrolysis of this compound.

-

Include a "no substrate" control to establish the baseline absorbance of the enzyme solution.

-

-

Initiate the Reaction:

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to each well. Mix thoroughly by gentle shaking.

-

-

Measure Absorbance:

-

Immediately place the microplate in the plate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

For each substrate concentration, plot absorbance versus time.

-

Determine the initial reaction velocity (v0) from the linear portion of the curve. The slope of this linear region corresponds to the rate of pNP production.

-

Correct the initial velocities by subtracting the rate of the corresponding "no enzyme" control.

-

Plot the corrected initial velocities against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Experimental Workflow

The following diagram illustrates the general workflow for a microplate-based enzyme kinetic assay using a chromogenic substrate like this compound.

Conclusion

The this compound substrate provides a robust and convenient tool for the kinetic characterization of ADP-ribosyl hydrolases like PARG and ARH3. The continuous spectrophotometric assay described here is readily adaptable for high-throughput screening of potential inhibitors, making it a valuable method in academic research and drug development. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible kinetic parameters.

References

Application Notes and Protocols for Measuring ARH3 Activity using the pNP-ADPr Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylhydrolase 3 (ARH3), also known as ADPRHL2, is a key enzyme in the regulation of cellular ADP-ribosylation, a post-translational modification crucial for various cellular processes, including DNA damage repair, chromatin organization, and cell death pathways.[1][2] ARH3 primarily functions to hydrolyze the O-glycosidic bond in poly(ADP-ribose) (PAR) and, significantly, removes serine-linked mono(ADP-ribose) modifications, a critical step in the DNA damage response.[1][3][4] Dysregulation of ARH3 activity has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.

The p-nitrophenyl-ADP-ribose (pNP-ADPr) assay provides a continuous and colorimetric method for measuring ARH3 activity. This assay relies on the enzymatic cleavage of the synthetic substrate this compound by ARH3, which releases p-nitrophenolate. The production of p-nitrophenolate can be continuously monitored by measuring the increase in absorbance at 405 nm, providing a direct measure of ARH3 enzymatic activity. This method is simple, robust, and amenable to high-throughput screening (HTS) for the identification of ARH3 inhibitors.

These application notes provide a detailed protocol for utilizing the this compound assay to measure ARH3 activity, summarize key quantitative data, and present visual workflows and signaling pathways to aid in experimental design and data interpretation.

Data Presentation

Table 1: Kinetic Parameters of Human ARH3 with this compound

| Parameter | Value | Reference |

| Km | 130 ± 20 µM | |

| kcat | 0.43 ± 0.02 s-1 | |

| kcat/Km | 3300 M-1s-1 |

Table 2: Inhibitor Potency against Human ARH3

| Inhibitor | IC50 | Assay Principle | Reference |

| AI26 | ~2.41 µM | In vitro biochemical assay | |

| ADP-HPD | 529 nM | Fluorescence-based assay | |

| ADP-ribosylated Arginine | - (Competitive Inhibition) | This compound assay |

Signaling Pathway

Experimental Workflow

Experimental Protocols

Materials and Reagents

-

Recombinant Human ARH3: Purified, active enzyme.

-

This compound (p-nitrophenyl-ADP-ribose): Chromogenic substrate.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% (v/v) Triton X-100.

-

Stop Solution (Optional for endpoint assays): 0.5 M NaOH.

-

96-well or 384-well clear, flat-bottom microplates.

-

Multichannel pipettes and/or automated liquid handling system.

-

Microplate reader capable of measuring absorbance at 405 nm.

Protocol for Measuring ARH3 Activity (96-well plate format)

This protocol is for a total reaction volume of 100 µL. Adjust volumes proportionally for different plate formats or reaction volumes.

-